molecular formula C14H17ClN2OS B7726877 Butanamide, 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)- CAS No. 61339-51-3

Butanamide, 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)-

Cat. No.: B7726877
CAS No.: 61339-51-3
M. Wt: 296.8 g/mol
InChI Key: ICYFQXXJVWRGES-UHFFFAOYSA-N
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Description

Butanamide, 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)- is a synthetic organic compound with the molecular formula C14H17ClN2OS This compound is characterized by the presence of a butanamide backbone substituted with a chloro group and a cyano-tetrahydro-methylbenzo[b]thienyl moiety

Preparation Methods

The synthesis of Butanamide, 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)- can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions . This process can be carried out using solvent-free methods, stirring at room temperature, or heating. Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or catalytic methods, to produce the compound in larger quantities.

Chemical Reactions Analysis

Butanamide, 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanamide, 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of Butanamide, 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)- involves its interaction with specific molecular targets and pathways. The compound’s thiophene moiety is known to interact with various biological targets, potentially modulating enzyme activity or receptor binding . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Butanamide, 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)- can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and may have similar biological activities.

    Cyanoacetamide derivatives: These compounds have a cyano group and amide functionality, making them useful in similar synthetic applications.

    Chloro-substituted amides: These compounds have a chloro group attached to an amide, which can influence their reactivity and biological properties. The uniqueness of Butanamide, 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c1-9-4-5-10-11(8-16)14(19-12(10)7-9)17-13(18)3-2-6-15/h9H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYFQXXJVWRGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141811
Record name 4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61339-51-3
Record name 4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61339-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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